1,5-dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazoles are a class of heterocyclic compounds that have gained significant attention due to their broad spectrum of important bioactivities . They have been reported to serve as potent non-sedative anxiolytics, powerful anticancer agents, PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients, kinase inhibitors, and antimicrobially active molecules .
Synthesis Analysis
Benzo[d]thiazoles can be synthesized through various methods. One approach involves using ethyl acetoacetate as the starting material, and the target compounds are synthesized in five steps through alpha halogenation, cyclization, hydrolysis, condensation, and cyclization reaction .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
Benzo[d]thiazoles can undergo various chemical reactions. For example, a highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Antibacterial Agents
A study by Palkar et al. (2017) investigated analogs of pyrazole-3-carboxamide, including structures similar to 1,5-dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide, for their antibacterial properties. The compounds displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The research also included the synthesis and spectral analysis of these compounds, highlighting their potential in medicinal chemistry as antibacterial agents Palkar et al. (2017).
Antitumor and Antipsychotic Agents
Research on pyrazole derivatives, which include the compound , has revealed their potential as antitumor and antipsychotic agents. A study by Wise et al. (1987) explored a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, demonstrating their antipsychotic-like profile in animal behavior tests. These compounds, related to this compound, did not interact with dopamine receptors, unlike typical antipsychotic drugs, suggesting a novel mechanism of action Wise et al. (1987).
Corrosion Inhibition
The compound has potential applications in corrosion inhibition. Tawfik (2015) synthesized cationic Schiff surfactants based on a pyrazole structure, demonstrating excellent corrosion inhibition properties on carbon steel in hydrochloric acid. This suggests that similar compounds, like this compound, could be effective corrosion inhibitors Tawfik (2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1,5-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-8-6-12(17-18(8)3)14(19)16-10-4-5-13-11(7-10)15-9(2)20-13/h4-7H,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAPISKRLVWFFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.